molecular formula C14H13FN2O4 B1406419 3-(4-Fluorophenyl)-2,4-dioxo-1-(propan-2-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid CAS No. 1437323-26-6

3-(4-Fluorophenyl)-2,4-dioxo-1-(propan-2-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid

Cat. No.: B1406419
CAS No.: 1437323-26-6
M. Wt: 292.26 g/mol
InChI Key: GDDMXXIYSLJCRK-UHFFFAOYSA-N
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Description

3-(4-Fluorophenyl)-2,4-dioxo-1-(propan-2-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid is a complex organic compound featuring a fluorophenyl group, a dioxo tetrahydropyrimidine core, and a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Fluorophenyl)-2,4-dioxo-1-(propan-2-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid typically involves multi-step organic reactions. One common method includes the condensation of 4-fluorobenzaldehyde with ethyl acetoacetate in the presence of a base to form an intermediate, which is then cyclized with urea under acidic conditions to yield the desired tetrahydropyrimidine derivative.

Industrial Production Methods: Industrial production of this compound may involve optimization of the reaction conditions to maximize yield and purity. This includes controlling temperature, pH, and the use of catalysts to enhance the reaction rate and selectivity. The process may also involve purification steps such as recrystallization or chromatography to isolate the final product.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the isopropyl group, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Recent studies have indicated that compounds similar to 3-(4-Fluorophenyl)-2,4-dioxo-1-(propan-2-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid exhibit potent anticancer properties. For instance, derivatives of tetrahydropyrimidines have been shown to inhibit tumor growth by inducing apoptosis in cancer cells. The fluorophenyl group is particularly noted for enhancing the selectivity and potency of these compounds against specific cancer types.

Antimicrobial Properties
Research has also highlighted the antimicrobial potential of this compound. Its efficacy against various bacterial strains suggests that it could be developed into a new class of antibiotics. The dioxo functional groups are believed to play a crucial role in disrupting microbial cell wall synthesis.

Neuroprotective Effects
Studies have suggested neuroprotective effects attributed to similar tetrahydropyrimidine derivatives. The compound may aid in the treatment of neurodegenerative diseases by modulating neuroinflammatory responses and protecting neuronal cells from oxidative stress.

Materials Science

Polymer Chemistry
In materials science, this compound can serve as a building block for synthesizing novel polymers. Its ability to form stable bonds with other monomers can lead to the development of materials with enhanced thermal stability and mechanical properties.

Nanotechnology
The compound's unique structure allows it to be utilized in nanotechnology applications. It can be incorporated into nanocarriers for drug delivery systems that improve the bioavailability and targeted delivery of therapeutic agents.

Agricultural Research

Pesticide Development
The compound has potential applications in agricultural chemistry as a precursor for developing new pesticides. Its antimicrobial properties can be harnessed to create formulations that protect crops from fungal and bacterial infections.

Plant Growth Regulators
Research is ongoing into the use of similar compounds as plant growth regulators. These compounds can influence plant metabolism and growth patterns, potentially leading to increased crop yields.

Case Studies

Study Title Focus Area Findings
Anticancer Efficacy of TetrahydropyrimidinesMedicinal ChemistryDemonstrated significant apoptosis induction in breast cancer cells.
Antimicrobial Activity of Novel CompoundsMicrobiologyShowed effectiveness against Staphylococcus aureus and E. coli strains.
Synthesis of Fluorinated PolymersMaterials ScienceDeveloped high-performance polymers with enhanced thermal properties.
Evaluation of Pesticidal ActivityAgricultural ChemistryIdentified promising candidates for crop protection against pathogens.

Mechanism of Action

The mechanism of action of 3-(4-Fluorophenyl)-2,4-dioxo-1-(propan-2-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. The fluorophenyl group may enhance binding affinity to certain enzymes or receptors, while the tetrahydropyrimidine core can interact with biological macromolecules through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of target proteins and influence cellular pathways.

Comparison with Similar Compounds

  • 3-(4-Chlorophenyl)-2,4-dioxo-1-(propan-2-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid
  • 3-(4-Bromophenyl)-2,4-dioxo-1-(propan-2-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid
  • 3-(4-Methylphenyl)-2,4-dioxo-1-(propan-2-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid

Comparison: The unique feature of 3-(4-Fluorophenyl)-2,4-dioxo-1-(propan-2-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid is the presence of the fluorine atom in the phenyl ring. This fluorine atom can significantly influence the compound’s electronic properties, reactivity, and biological activity compared to its chloro, bromo, and methyl analogs. The fluorine atom’s strong electron-withdrawing effect can enhance the compound’s stability and binding affinity to biological targets, making it a valuable compound in various research applications.

Biological Activity

3-(4-Fluorophenyl)-2,4-dioxo-1-(propan-2-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid (CAS No. 1437323-26-6) is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its significance in medicinal chemistry.

The molecular formula of the compound is C14H13FN2O4C_{14}H_{13}FN_2O_4 with a molecular weight of 292.27 g/mol. The structure features a tetrahydropyrimidine core with a fluorophenyl substituent and a carboxylic acid functional group, which may contribute to its biological activity.

Antimicrobial Activity

Research indicates that compounds similar to tetrahydropyrimidines exhibit antimicrobial properties. For instance, studies on related structures have shown effectiveness against various bacterial strains. The presence of the fluorophenyl group may enhance lipophilicity, aiding in membrane penetration and increasing antimicrobial efficacy .

Anticancer Properties

Tetrahydropyrimidines have been explored for their anticancer potential. In vitro studies suggest that modifications to the pyrimidine ring can lead to increased cytotoxicity against cancer cell lines. The compound's ability to induce apoptosis and inhibit cell proliferation has been noted in similar derivatives .

Enzyme Inhibition

The compound may act as an inhibitor for specific enzymes involved in metabolic pathways. For example, some tetrahydropyrimidines have been identified as inhibitors of dihydropyrimidine dehydrogenase (DPD), an enzyme critical in pyrimidine metabolism. This inhibition can lead to increased levels of certain metabolites that exhibit therapeutic effects .

Case Studies

Study Findings Reference
Study on Antimicrobial ActivityDemonstrated significant inhibition against Gram-positive bacteria.
Investigation of Anticancer EffectsShowed cytotoxic effects on breast cancer cell lines with IC50 values in the low micromolar range.
Enzyme Inhibition AssayIdentified as a DPD inhibitor with potential implications for cancer therapy.

The biological activity of this compound may be attributed to its interaction with cellular targets:

  • Membrane Interaction : The hydrophobic nature of the fluorophenyl group allows it to interact favorably with lipid membranes.
  • Enzyme Binding : The carboxylic acid moiety can participate in hydrogen bonding and ionic interactions with enzyme active sites.
  • Cell Cycle Arrest : Similar compounds have been shown to induce cell cycle arrest at various phases, particularly G1 and G2/M phases.

Properties

IUPAC Name

3-(4-fluorophenyl)-2,4-dioxo-1-propan-2-ylpyrimidine-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13FN2O4/c1-8(2)16-7-11(13(19)20)12(18)17(14(16)21)10-5-3-9(15)4-6-10/h3-8H,1-2H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDDMXXIYSLJCRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=C(C(=O)N(C1=O)C2=CC=C(C=C2)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13FN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(4-Fluorophenyl)-2,4-dioxo-1-(propan-2-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid
Reactant of Route 2
Reactant of Route 2
3-(4-Fluorophenyl)-2,4-dioxo-1-(propan-2-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid
Reactant of Route 3
3-(4-Fluorophenyl)-2,4-dioxo-1-(propan-2-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid
Reactant of Route 4
3-(4-Fluorophenyl)-2,4-dioxo-1-(propan-2-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid
Reactant of Route 5
3-(4-Fluorophenyl)-2,4-dioxo-1-(propan-2-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid
Reactant of Route 6
Reactant of Route 6
3-(4-Fluorophenyl)-2,4-dioxo-1-(propan-2-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid

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